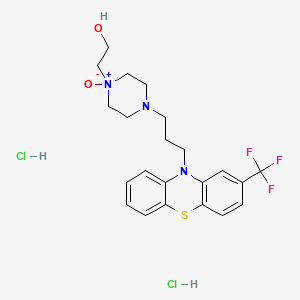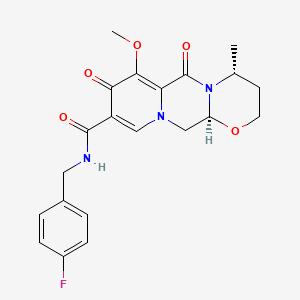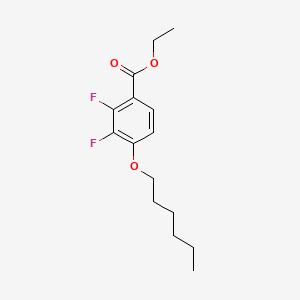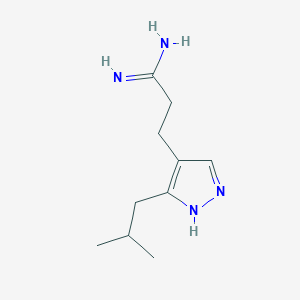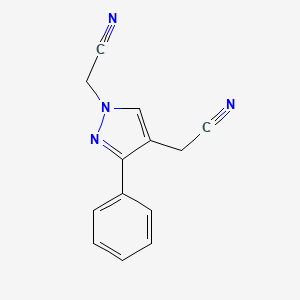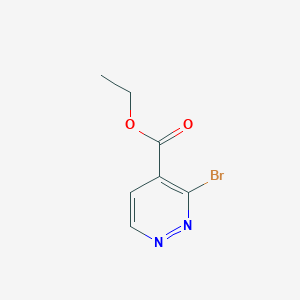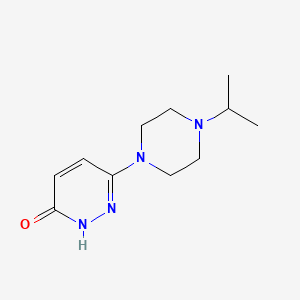
2-Propanone, 1-(4-hydroxy-2,6-dimethoxyphenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is a chemical compound with the molecular formula C10H12O4. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, along with an acetone moiety.
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxybenzene:
The synthesis can begin with 2,6-dimethoxybenzene, which undergoes nitration to form 2,6-dimethoxy-4-nitrobenzene.
Reduction of the nitro group to an amino group followed by diazotization and replacement with a hydroxyl group yields 2,6-dimethoxy-4-hydroxybenzene.
Finally, Friedel-Crafts acylation with acetyl chloride in the presence of an aluminum chloride catalyst produces (2,6-dimethoxy-4-hydroxyphenyl)acetone.
Starting from 4-Hydroxyacetophenone:
Another approach involves starting with 4-hydroxyacetophenone, which undergoes O-methylation using methyl iodide in the presence of a base to form 2,6-dimethoxy-4-hydroxyacetophenone.
Industrial Production Methods:
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation:
Oxidation of (2,6-dimethoxy-4-hydroxyphenyl)acetone can lead to the formation of corresponding quinones.
Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction:
Reduction of the carbonyl group can yield the corresponding alcohol, (2,6-dimethoxy-4-hydroxyphenyl)methanol.
Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution:
Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various derivatives.
Common reagents: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products Formed:
Quinones, alcohols, halogenated derivatives, and other substituted phenyl compounds.
科学研究应用
(2,6-Dimethoxy-4-hydroxyphenyl)acetone has diverse applications in scientific research, including:
Chemistry:
It serves as a building block for the synthesis of more complex organic molecules.
Used in the study of reaction mechanisms and kinetics.
Biology:
Investigated for its potential biological activities, such as antioxidant properties.
Studied for its role in enzyme inhibition and modulation of biological pathways.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Investigated for its anti-inflammatory and anticancer properties.
Industry:
Utilized in the production of dyes, pigments, and other industrial chemicals.
Employed in the development of new materials with specific properties.
作用机制
The mechanism by which (2,6-dimethoxy-4-hydroxyphenyl)acetone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
相似化合物的比较
4-Hydroxyphenylacetone: Similar structure but lacks methoxy groups.
2-Hydroxy-4,6-dimethoxyacetophenone: Similar but with a different position of the hydroxyl group.
2,6-Dimethoxybenzene: Lacks the acetone moiety.
Uniqueness:
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Would you like more information on any specific aspect of this compound?
属性
CAS 编号 |
2215-80-7 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
1-(4-hydroxy-2,6-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-9-10(14-2)5-8(13)6-11(9)15-3/h5-6,13H,4H2,1-3H3 |
InChI 键 |
PSOSBAWVFAPART-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




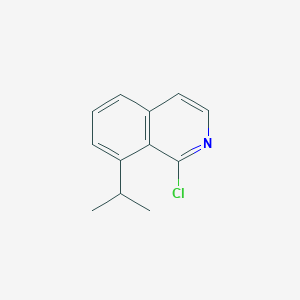
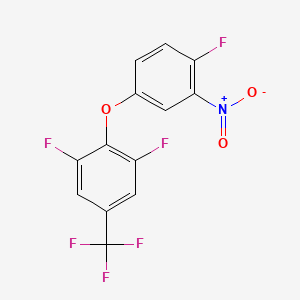
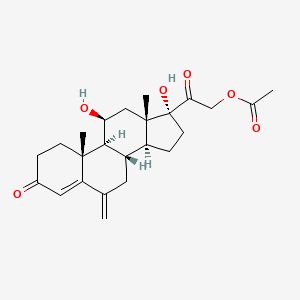
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
